molecular formula C6H10N2O4 B190492 Urocanic acid CAS No. 104-98-3

Urocanic acid

Cat. No. B190492
CAS RN: 104-98-3
M. Wt: 138.12 g/mol
InChI Key: LOIYMIARKYCTBW-UHFFFAOYSA-N
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Description

Urocanic acid is a crystalline acid normally present in human skin that is believed to act as a screening agent for ultraviolet radiation .


Synthesis Analysis

Urocanic acid is formed from L-histidine through the action of histidine ammonialyase (also known as histidase or histidinase) by elimination of ammonium. In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid . Analytical methods that explore urocanic acid isomerization are indispensable to fully understand the deleterious effects mediated by this biomarker .


Molecular Structure Analysis

The molecular formula of Urocanic acid is C6H6N2O2. It is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3 . The IUPAC name is (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid .


Chemical Reactions Analysis

Urocanic acid is a chromophore found in the skin that has been identified as an important immunosuppressant and carcinogenesis mediator through its photoisomerization from trans to cis form induced by ultraviolet radiation .


Physical And Chemical Properties Analysis

Urocanic acid is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of hidtidine. It has a role as a chromophore and a human metabolite .

Scientific Research Applications

  • Dermatology

    • UCA is synthesized in the skin, liver, and brain. It is a major natural moisturizing factor in skin and maintains its acid pH .
    • In skin, it isomerizes to cis-UCA following exposure to UVR .
    • Both isomers fulfill multiple roles in health and disease .
    • Cis-UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .
    • The levels of UCA in the skin, brain, urine, and feces reflect some physiological processes and may be disease biomarkers .
    • Both isomers of UCA have therapeutic potential for a range of disorders .
  • Photochemistry and Photobiology

    • UCA, produced in the upper layers of mammalian skin, is a major absorber of ultraviolet radiation (UVR) .
    • Originally thought to be a ‘natural sunscreen’, studies conducted a quarter of a century ago proposed that UCA may be a chromophore for the immunosuppression that follows exposure to UVR .
    • With its intriguing photochemistry, its role in immunosuppression and skin cancer development, and skin barrier function, UCA continues to be the subject of intense research effort .
  • Immunology

    • UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .
    • The levels of UCA in the skin, brain, urine, and feces reflect some physiological processes and may be disease biomarkers .
    • Both isomers of UCA have therapeutic potential for a range of disorders .
  • Photoprotection

    • UCA is one of the most efficient ultraviolet (UV) radiation-absorbing substances of the skin .
    • UV irradiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA, of which the latter is able to induce immunosuppression .
    • Sunscreens provide significant but different levels of protection against UCA photoisomerization .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Research on analytical methods that explore urocanic acid isomerization is indispensable to fully understand the deleterious effects mediated by this biomarker . The current challenges and possible future directions of chitosan derivatives as gene carriers are also proposed .

properties

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIYMIARKYCTBW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041148
Record name trans-Urocanic acid
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Molecular Weight

138.12 g/mol
Source PubChem
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Physical Description

Solid
Record name Urocanic acid
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Solubility

1.5 mg/mL at 17 °C
Record name trans-urocanic acid
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Product Name

Urocanic acid

CAS RN

3465-72-3, 7699-35-6, 104-98-3
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Record name cis-Urocanic acid
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Record name 2-Propenoic acid, 3-(1H-imidazol-5-yl)-
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Record name UROCANIC ACID
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Record name Urocanic acid
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Melting Point

225 °C
Record name trans-urocanic acid
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Record name Urocanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
PH Hart, M Norval - Journal of Investigative Dermatology, 2021 - Elsevier
Trans-urocanic acid (trans-UCA) is synthesized in the skin, liver, and brain. It is a major natural moisturizing factor in skin and maintains its acid pH. In skin, it isomerizes to cis-UCA …
Number of citations: 27 www.sciencedirect.com
NK Gibbs, J Tye, M Norval - Photochemical & photobiological sciences, 2008 - pubs.rsc.org
Urocanic acid (UCA), produced in the upper layers of mammalian skin, is a major absorber of ultraviolet radiation (UVR). Originally thought to be a ‘natural sunscreen’, studies …
Number of citations: 162 pubs.rsc.org
T Mohammad, H Morrison… - Photochemistry and …, 1999 - search.proquest.com
… Urocanic acid is synthesized as the [runs (E) isomer through … Trans-urocanic acid is a substrate for the enzyme. urocanase… Urocanic acid is a crystalline white solid (melting point [mp]. …
Number of citations: 100 search.proquest.com
NK Gibbs, M Norval - Journal of Investigative Dermatology, 2011 - Elsevier
… Located in the stratum corneum, urocanic acid is a major … urocanic acid and reopen the debate on the relative “beneficial” and “detrimental” properties of this molecule. Urocanic acid (…
Number of citations: 102 www.sciencedirect.com
FF de Olivarius, HC Wulf, J Crosby… - Photodermatology …, 1996 - Wiley Online Library
… Photoisomerisation spectrum of urocanic acid in human skin and in vitro… A monoclonal antibody to cisurocanic acid prevents the … Cis-urocanic acid suppression of contact hypersensitivty …
Number of citations: 60 onlinelibrary.wiley.com
M Norval, TJ Simpson, JA Ross - Photochemistry and …, 1989 - Wiley Online Library
… Abstract-Urocanic acid, a molecule found at high … It has been proposed that cis-urocanic acid may mediate the transient … and possible interactions of urocanic acid with immune cells …
Number of citations: 111 onlinelibrary.wiley.com
FP Noonan, EC De Fabo - Immunology today, 1992 - cell.com
… -irradiated keratinocyteslg; (5) induction of CDIa I)R + macrophages which preferentially activate suppressor-inducer T cells2; (6) initiation by a specific skin photoreceptor (urocanic acid…
Number of citations: 339 www.cell.com
TH Kim, JE Ihm, YJ Choi, JW Nah, CS Cho - Journal of Controlled Release, 2003 - Elsevier
… In this paper, we demonstrated that water-soluble chitosan coupled with urocanic acid was successfully prepared and used as an effective gene delivery system. It showed great ability …
Number of citations: 281 www.sciencedirect.com
KM Hanson, JD Simon - Proceedings of the National …, 1998 - National Acad Sciences
… after excitation of trans-urocanic acid mimics the in … The absorption spectrum of naturally occurring transurocanic acid, … -UA and photoinduced cis-urocanic acid results from the presence …
Number of citations: 182 www.pnas.org
PM Krien, M Kermici - Journal of investigative dermatology, 2000 - Elsevier
… trans-urocanic acid (6.10), and (ii) the amount of urocanic acid … urocanic acid production rate within the stratum corneum and that this production rate is self-regulated by its urocanic acid …
Number of citations: 200 www.sciencedirect.com

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